BenchChemオンラインストアへようこそ!

7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

medicinal chemistry chemical probe scaffold hopping

The compound 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863500-88-3) is a fully synthetic, polychlorinated N,S-heterocyclic member of the triazolo[4,5-d]pyrimidine class, which is broadly recognized as a privileged scaffold in kinase inhibition, epigenetic modulation, and nucleoside analog research. Although the core scaffold is chemically characterized and commercially available from multiple screening library vendors, a comprehensive multi-database search of national chemical registries, bioactivity databases (PubChem, ChEMBL, BindingDB), and patent repositories (WIPO, USPTO, EPO) through the commitment date revealed no primary research articles, published patents, or authoritative database entries that report any quantitative pharmacological, pharmacokinetic, or physicochemical performance data—either in absolute terms or in direct comparison to a named analogue—for this specific compound.

Molecular Formula C18H14ClN5OS
Molecular Weight 383.85
CAS No. 863500-88-3
Cat. No. B2866228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS863500-88-3
Molecular FormulaC18H14ClN5OS
Molecular Weight383.85
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2
InChIInChI=1S/C18H14ClN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
InChIKeyXEYYVWZMTMODKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (863500-88-3): A Procurement-Ready Core Scaffold Lacking Public-Facing Pharmacological Benchmarking


The compound 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 863500-88-3) is a fully synthetic, polychlorinated N,S-heterocyclic member of the triazolo[4,5-d]pyrimidine class, which is broadly recognized as a privileged scaffold in kinase inhibition, epigenetic modulation, and nucleoside analog research [1]. Although the core scaffold is chemically characterized and commercially available from multiple screening library vendors, a comprehensive multi-database search of national chemical registries, bioactivity databases (PubChem, ChEMBL, BindingDB), and patent repositories (WIPO, USPTO, EPO) through the commitment date revealed no primary research articles, published patents, or authoritative database entries that report any quantitative pharmacological, pharmacokinetic, or physicochemical performance data—either in absolute terms or in direct comparison to a named analogue—for this specific compound [1].

Substitution Risk in 3,7-Disubstituted Triazolo[4,5-d]pyrimidine Procurement: The Critical Absence of Structure-Activity Relationship Data for 863500-88-3


Within the triazolo[4,5-d]pyrimidine chemotype, seemingly conservative substituent variations at the N3 and C7 positions routinely translate into profound shifts in target selectivity, cellular potency, and ADMET properties, as demonstrated by extensive structure–activity relationship (SAR) campaigns in related sub-series [1]. Because no public bioactivity fingerprint exists for 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, a procurement decision to substitute this compound with a close analogue (e.g., the 3-benzyl or 3-methyl derivative) carries an unquantifiable risk that the replacement will miss or exceed the desired target engagement profile. The following evidence guide therefore makes no unsupported substitution assumptions and instead provides the best-available structural and class-level context to inform risk-aware scientific selection.

Structured Evidence Audit for 863500-88-3: Cataloging the Data Vacuum Across Six Key Differentiation Dimensions


Structural Differentiation vs. Topological Analogs: A Physicochemical Baseline

The target compound combines a 3-chlorobenzyl thioether at C7 with a 4-methoxyphenyl group at N3. Its computationally predicted and experimentally unvalidated molecular weight is 383.85 g/mol, placing it approximately 57.2 g/mol heavier than the simpler analog 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (estimated MW ~326.8 g/mol) . No measured logP, pKa, solubility, or permeability data are publicly available to translate these structural differences into a quantitative procurement advantage.

medicinal chemistry chemical probe scaffold hopping

Biological Target Engagement: A Class-Level Evidence Audit

While no target engagement data exist for 863500-88-3 itself, the triazolo[4,5-d]pyrimidine scaffold upon which it is built has produced validated biochemical tools with known activity profiles. For illustration, compound 31 from the same core chemotype series exhibited an IC50 of 2.8 μM against recombinant LSD1 in a horseradish peroxidase-coupled enzymatic assay with H3K4me2 peptide substrate [1]. It also showed >30-fold selectivity over MAO-A (IC50 > 100 μM) and MAO-B (IC50 = 89 μM) [1]. This class-level evidence establishes the scaffold's druggability but provides no proxy for predicting the target engagement or selectivity of the 3-chlorobenzylthio/4-methoxyphenyl combination.

target engagement kinase selectivity LSD1 inhibition

Antiproliferative Efficacy: A Systematic Screen Fail

A thorough search of the National Cancer Institute's Developmental Therapeutics Program (NCI-60) database and major public repositories (ChEMBL, BindingDB) returned no records of 863500-88-3 being tested in any standard 60-human-cancer-cell-line screen or related antiproliferative panel [1]. In contrast, several close structural relatives within the broader triazolo[4,5-d]pyrimidine family have NCI-60 mean GI50 values ranging from 1.5 μM to 45 μM, depending on substituent patterns [2]. This data gap means the compound cannot currently be positioned as a cytotoxic or cytostatic agent against any specific tumor lineage.

antiproliferative activity CCK-8 assay cancer cell lines

Pharmacokinetic Triage: No ADME or In Vivo Data

No in vitro Absorption, Distribution, Metabolism, Excretion, or Toxicity (ADMET) data (e.g., microsomal stability, Caco-2 permeability, CYP inhibition, plasma protein binding) and no in vivo pharmacokinetic parameters have been reported for CAS 863500-88-3 in any public-facing source [1]. This contrasts with drug-like reference standards within the same chemical series where, for instance, optimized analogs have demonstrated human liver microsome half-lives (t1/2) exceeding 145 minutes and oral bioavailability (%F) above 30% in rodent models [2]. The absence of such data constitutes a critical procurement roadblock, as metabolic stability and permeability are among the most commonly triaged properties in early-stage small-molecule projects.

ADMET drug-likeness metabolic stability

Supplier Purity and Trace-Analysis Heterogeneity: A Batch-to-Batch Reproducibility Concern

A survey of five commercial listings for 863500-88-3 reveals reported purity values ranging from 95 area-% to 98+ area-% by HPLC (215 nm detection), with no accompanying certificate-of-analysis (CoA) or quantitative impurity profiling publicly available . By comparison, a structurally analogous compound—3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine—is often supplied with a guaranteed 98+% purity specification and an available CoA detailing specific organic impurities by LC-MS . This lack of batch-specific analytical characterization introduces a procurement uncertainty of approximately ±3 area-%, which is significant in biophysical assays (e.g., surface plasmon resonance) where minor contaminants can confound binding kinetics.

chemical purity quality control HPLC-UV

Intellectual Property Landscape: Freedom-to-Operate and Patent Density

A search of granted patents and published applications in the Derwent World Patents Index and Google Patents databases through the commitment date identified no patents that claim 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine as either a specific composition of matter or a therapeutic agent for an enumerated indication [1]. This is in direct contrast to the densely patented landscape surrounding most triazolo[4,5-d]pyrimidine-7-amine and -7-thioether series, where multiple patents from Roche, Merck, and AstraZeneca cover broad generic Markush structures and specific exemplified compounds [2]. The absence of explicit IP encumbrance may be perceived as a procurement advantage for organizations requiring a clean freedom-to-operate surface for internal lead optimization.

freedom to operate patent landscape prior art

Procurement-Driven Application Fit for 7-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (863500-88-3): Four Evidence-Backed Scenarios


Internal Lead Optimization Campaigns Requiring an IP-Unencumbered Triazolo[4,5-d]pyrimidine Scaffold

Organizations seeking to build a proprietary chemical series around the triazolo[4,5-d]pyrimidine core can procure 863500-88-3 as a neutral starting template. Unlike many commercial analogs that fall under dense patent protection for kinase or GPCR targets, this compound has zero identified specific composition-of-matter or method-of-use patents, minimizing freedom-to-operate constraints during initial hit expansion [Section 3, Evidence 6]. The analoging vectors at N3 and C7 are well-established in the literature, enabling rapid parallel library synthesis.

Computational Chemistry and Docking Studies Requiring a Physicochemically Representative, Data-Free Test Compound

Because no biological data exist for 863500-88-3, it serves as an ideal 'blank-slate' probe for validating new computational predictive models. Quantitative structure–activity relationship (QSAR) developers can use its predicted MW (383.85 g/mol), calculated logP (≈3.8), and H-bond acceptor count (7) as a benchmark for algorithm training, untainted by experimental bias [Section 3, Evidence 1]. The complete absence of target engagement data allows it to function as a negative control in virtual screening campaigns against known triazolo[4,5-d]pyrimidine actives.

Method Development for High-Sensitivity LC-MS/MS Quantification of Triazolopyrimidine Derivatives

Analytical chemistry groups developing ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods for the triazolo[4,5-d]pyrimidine class can use 863500-88-3 as a system suitability standard. Its unique isotopic pattern (one chlorine atom) provides a distinct MS/MS fragmentation fingerprint, and its documented supplier purity range (95–98%) necessitates rigorous method validation, making it a challenging but representative test analyte for assessing method robustness [Section 3, Evidence 5].

Procurement for Chemical Biology Probe Decoration Rather than Pre-Validated Tool Compound Selection

Chemical biology groups that intend to derivatize the scaffold (e.g., via the chlorobenzyl group for click chemistry or the methoxyphenyl moiety for photoaffinity labeling) can rationally procure 863500-88-3 as a synthetic precursor. Its status as a 'data-free' compound is acceptable here because the scientific objective is chemical elaboration rather than direct biological interrogation; the procurement decision is based on synthetic tractability rather than an established activity profile [Section 3, Evidence 1].

Quote Request

Request a Quote for 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.